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molecular formula C11H11ClN2 B8387509 5-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-c]pyridine

5-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8387509
M. Wt: 206.67 g/mol
InChI Key: NGHYFRKFYNBIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102672B2

Procedure details

In a 100 mL autoclave, a solution of 5-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-c]pyridine (1.0 g, 4.9 mmol) and CuSO4.5H2O (100 mg, 0.4 mmol) in aqueous ammonia (60 mL) and EtOH (20 mL) was heated to 200° C. and stirred at this temperature for 8 hours. The mixture was allowed to cool down to room temperature. The alcohol was removed under vacuum. The resulting mixture was extracted with ethyl acetate (50 mL×3). The combined organic layer was dried over anhydrous Na2SO4 and purified by chromatography on silica gel (2% CH3OH in dichloromethane as eluant) to afford 2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-c]pyridin-5-amine (250 mg, 27%). 1H-NMR (DMSO, 300 MHz) δ 7.96 (s, 1H), 6.37 (s, 1H), 5.88 (d, J=1.2, 1H), 5.01 (br s, 2H), 1.41 (s, 3H), 0.98 (t, J=2.1, 2H), 0.80 (t, J=2.1, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([C:11]3([CH3:14])[CH2:13][CH2:12]3)[NH:8][C:5]2=[CH:6][N:7]=1.[NH3:15]>CCO>[CH3:14][C:11]1([C:9]2[NH:8][C:5]3=[CH:6][N:7]=[C:2]([NH2:15])[CH:3]=[C:4]3[CH:10]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2C(=CN1)NC(=C2)C2(CC2)C
Name
CuSO4.5H2O
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The alcohol was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (2% CH3OH in dichloromethane as eluant)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1(CC1)C1=CC=2C(=CN=C(C2)N)N1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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